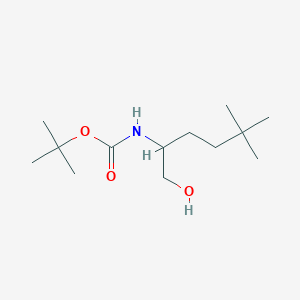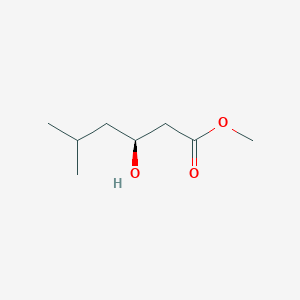
methyl (3S)-3-hydroxy-5-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-hydroxy-5-methylhexanoate is an organic compound with the molecular formula C8H16O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-hydroxy-5-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-hydroxy-5-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (3S)-3-oxo-5-methylhexanoate using a reducing agent like sodium borohydride in methanol at low temperatures. This method is advantageous due to its high yield and selectivity for the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve enantioselective synthesis, which is crucial for producing the desired chiral compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-3-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under an inert atmosphere.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Methyl (3S)-3-oxo-5-methylhexanoate.
Reduction: (3S)-3-hydroxy-5-methylhexanol.
Substitution: Methyl (3S)-3-chloro-5-methylhexanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-3-hydroxy-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand the specificity and mechanism of action of various enzymes.
Industry: The compound can be used in the production of flavors and fragrances due to its ester functional group, which is known for its pleasant aroma.
Wirkmechanismus
The mechanism of action of methyl (3S)-3-hydroxy-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate, where the hydroxyl and ester groups interact with the active site of the enzyme, leading to catalysis and product formation. The exact pathways and molecular targets can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl (3S)-3-hydroxy-5-methylhexanoate can be compared with other similar compounds, such as:
Methyl (3R)-3-hydroxy-5-methylhexanoate: The enantiomer of the compound, which has the opposite stereochemistry at the 3-position.
Methyl (3S)-3-hydroxy-4-methylhexanoate: A structural isomer with the methyl group at the 4-position instead of the 5-position.
Methyl (3S)-3-hydroxy-5-ethylhexanoate: A homologous compound with an ethyl group instead of a methyl group at the 5-position.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
184958-22-3 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
methyl (3S)-3-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
SFJDGEXPYKDGTD-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CC(=O)OC)O |
Kanonische SMILES |
CC(C)CC(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



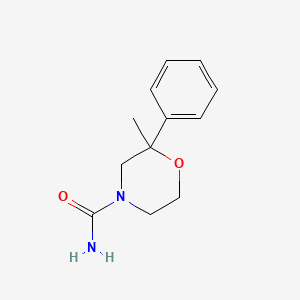
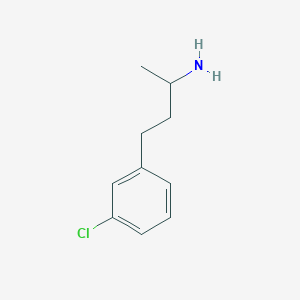
![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
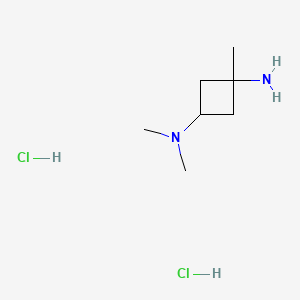
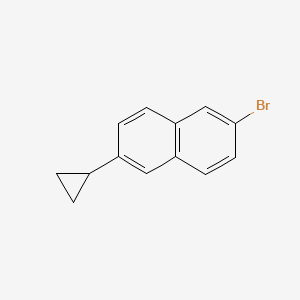
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)

![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)
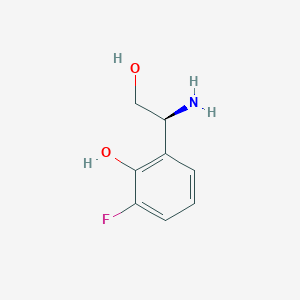

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
